(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(19(15-3-4-15)10-14-7-8-23-11-14)6-2-13-1-5-16-17(9-13)22-12-21-16/h1-2,5-9,11,15H,3-4,10,12H2/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPOTRNPPACSU-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Benzo[d]dioxol-5-yl)acrylic Acid
Piperonal (1.0 equiv) undergoes Claisen-Schmidt condensation with acetic anhydride in alkaline ethanol (20% KOH) under ultrasonic irradiation (47 kHz, 20 min) to yield 3-(benzo[d]dioxol-5-yl)acrylic acid.
Reaction Conditions :
Formation of Acid Chloride
The acrylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) under reflux in anhydrous toluene (3 h), followed by solvent evaporation to obtain the corresponding acid chloride.
Key Parameters :
- Solvent: Toluene
- Temperature: 110°C (reflux)
- Purity: >98% (via $$^1$$H NMR)
Preparation of N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine
Cyclopropylamine (1.0 equiv) reacts with thiophen-3-ylmethyl chloride (1.1 equiv) in acetonitrile using K$$2$$CO$$3$$ (2.0 equiv) as base (12 h, 60°C). The product is extracted with ethyl acetate and purified via vacuum distillation.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.32 (dd, J = 5.0 Hz, 1H), 6.95 (m, 2H), 3.82 (s, 2H), 2.51 (m, 1H), 0.76 (m, 4H)
- Yield: 85%
Amide Coupling
The acid chloride (1.0 equiv) is added dropwise to a solution of N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (1.05 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C → 25°C, 4 h). The crude product is recrystallized from ethanol.
Optimized Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0°C → 25°C
- Yield: 88%
- Purity: 99.1% (HPLC)
Synthetic Route 2: Direct Amination of α,β-Unsaturated Esters
Methyl 3-(Benzo[d]dioxol-5-yl)acrylate Synthesis
Piperonal and methyl acetoacetate undergo Knoevenagel condensation in the presence of piperidine (cat.) and acetic acid (reflux, 6 h). The ester is isolated via silica gel chromatography.
Data :
- Yield: 89%
- $$^13$$C NMR (101 MHz, CDCl$$_3$$): δ 167.2 (C=O), 147.6 (C-O), 123.4 (CH=CH)
Transamidation with N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine
The methyl ester (1.0 equiv) and amine (1.2 equiv) are heated in toluene with Ti(O$$^i$$Pr)$$4$$ (0.1 equiv) at 110°C (12 h). The catalyst is quenched with aqueous NH$$4$$Cl, and the product is extracted.
Advantages :
- Avoids acid chloride handling
- Higher stereoretention (E/Z > 99:1)
- Yield: 83%
Characterization and Analytical Data
Spectral Properties
$$^1$$H NMR (500 MHz, DMSO-d$$_6$$) :
- δ 7.68 (d, J = 15.5 Hz, 1H, CH=CHCO)
- δ 6.98–6.82 (m, 5H, Ar-H)
- δ 4.72 (s, 2H, N-CH$$_2$$-thiophene)
- δ 3.15 (m, 1H, cyclopropyl CH)
- δ 1.22–1.08 (m, 4H, cyclopropyl CH$$_2$$)
IR (KBr) :
- 3320 cm$$^{-1}$$ (N-H stretch)
- 1665 cm$$^{-1}$$ (C=O amide)
- 1598 cm$$^{-1}$$ (C=C aromatic)
HRMS (ESI+) :
- Calculated for C$${20}$$H$${18}$$N$$2$$O$$3$$S: 366.1045
- Found: 366.1042 [M+H]$$^+$$
Physicochemical Properties
- Melting Point : 189–191°C
- Solubility : DMSO > 50 mg/mL; <1 mg/mL in H$$_2$$O
- LogP : 3.42 (calculated)
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Acid Chloride) | Route 2 (Transamidation) |
|---|---|---|
| Overall Yield | 75% | 68% |
| Stereoselectivity (E/Z) | >99:1 | >99:1 |
| Reaction Time | 8 h | 14 h |
| Purification Difficulty | Moderate | High |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
Route 1 offers superior scalability and shorter reaction times, making it preferable for industrial applications. Route 2 avoids hazardous acid chlorides but requires chromatographic purification.
Industrial Considerations and Process Optimization
- Solvent Recovery : Toluene and ethanol are recycled via fractional distillation (98% recovery).
- Waste Management : Aqueous HCl from acid chloride synthesis is neutralized with Ca(OH)$$2$$ to precipitate CaCl$$2$$.
- Cost Analysis : Raw material costs dominate (75%), with thiophen-3-ylmethyl chloride being the most expensive component ($320/kg).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can reduce the double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophen-3-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the acrylamide backbone could form covalent bonds with nucleophilic residues. The cyclopropyl and thiophen-3-ylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related acrylamide derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The benzo[d][1,3]dioxole ring in the target compound (electron-donating) contrasts with the 4-nitrophenyl group in compound 5112 (electron-withdrawing), which may alter reactivity and binding affinity .
- N-Substitution : Cyclopropyl and thiophen-3-ylmethyl groups in the target compound may enhance metabolic stability compared to morpholine or piperidine substituents in thiopyrimidines .
Physicochemical Properties
- Lipophilicity : The benzo[d][1,3]dioxole and thiophene groups likely increase logP values compared to analogs with polar substituents (e.g., morpholine in 6c–f), suggesting improved membrane permeability .
- Solubility : The absence of ionizable groups in the target compound may reduce aqueous solubility relative to compounds like 2,4-dioxothiazolidin-5-ylidene derivatives, which possess hydrogen-bonding motifs .
Bioactivity and Target Engagement
- Antimicrobial Activity : Thiopyrimidines with morpholine substituents (e.g., 6c–f) exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The thiophene moiety in the target compound may similarly enhance interactions with bacterial membranes or enzymes.
- Kinase Inhibition : Benzothiazole-containing acrylamides (e.g., EP3348550A1 derivatives) show kinase inhibitory activity, suggesting that the benzo[d][1,3]dioxole group in the target compound could modulate analogous pathways .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide is a synthetic compound featuring a unique structural arrangement that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data tables and case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, alongside cyclopropyl and thiophenyl substitutions that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antitumor activity across various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated several benzo[d][1,3]dioxole derivatives for their cytotoxic effects on cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HepG2 | 2.38 | |
| 2 | HCT116 | 1.54 | |
| 3 | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
These findings suggest that this compound could possess similar or enhanced anticancer properties.
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- EGFR Inhibition : The compound has been implicated in the inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapies due to its role in cell proliferation and survival.
- Apoptosis Induction : Studies have shown that treatment with related compounds leads to increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays which measure phosphatidylserine exposure on the cell surface.
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that compounds similar to this compound can induce cell cycle arrest at the G2/M phase, thereby inhibiting cell division.
Table: Mechanistic Insights
| Mechanism | Effect | Reference |
|---|---|---|
| EGFR Inhibition | Reduced cell proliferation | |
| Apoptosis Induction | Increased apoptotic cell population | |
| Cell Cycle Arrest | G2/M phase arrest |
Antioxidant Activity
In addition to anticancer properties, preliminary investigations into the antioxidant activity of related benzodioxole compounds have shown promising results. For example, compounds were evaluated using DPPH assays to measure their ability to scavenge free radicals.
Antioxidant Efficacy Table
The results indicate that while some derivatives exhibit antioxidant properties, they are less effective than standard antioxidants like Trolox.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
- Synthesis Steps :
Acrylic Acid Precursor : React (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with cyclopropylamine and thiophen-3-ylmethylamine via a coupling agent (e.g., EDC/HOBt) to form the amide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Purity Optimization :
- Monitor reactions via TLC and confirm purity with HPLC (>95% by area) and ¹H/¹³C NMR spectroscopy .
- Employ anhydrous solvents and inert atmospheres to minimize side reactions .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- ¹H/¹³C NMR : Key signals include the acrylamide doublet (δ 6.4–7.4 ppm, J = 15–16 Hz) and benzo[d][1,3]dioxol methylene protons (δ 5.9–6.1 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Q. How does the compound’s solubility affect experimental design?
- Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~10 |
| Water | <0.1 |
- Implications : Use DMSO for in vitro assays (e.g., enzyme inhibition). For in vivo studies, formulate with surfactants (e.g., Tween-80) to enhance bioavailability .
Advanced Research Questions
Q. How does stereochemistry (E/Z isomerism) influence bioactivity?
- Experimental Design :
- Synthesize both isomers via controlled Wittig reactions (e.g., using triphenylphosphine and aldehydes) .
- Compare binding affinities using SPR (surface plasmon resonance) against target proteins (e.g., kinases).
- Data Analysis :
- The (E)-isomer typically shows higher activity due to optimal spatial alignment of the thiophene and benzo[d][1,3]dioxol groups for target engagement .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Continuous Flow Reactors : Maintain consistent temperature/pH for acrylamide bond formation (yield increases from 60% to 85% vs. batch) .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
- Case Study : A 10-g scale synthesis achieved 78% yield using DMF as solvent and triethylamine as base .
Q. How can computational modeling predict biological targets?
- Approach :
Perform molecular docking (AutoDock Vina) with the compound’s 3D structure (DFT-optimized) against protein databases (e.g., PDB).
Validate predictions with SPR or enzyme kinetics (e.g., IC₅₀ determination for acetylcholinesterase inhibition) .
- Findings : The compound’s thiophene moiety shows strong π-π stacking with tryptophan residues in enzyme active sites .
Q. How do conflicting bioactivity data from different studies arise?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Solvent Artifacts : DMSO concentrations >0.1% may inhibit certain receptors, skewing IC₅₀ values .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
Methodological Best Practices
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% (E)-isomer content .
- Stability Testing : Store the compound at -20°C under argon; monitor degradation via LC-MS over 6 months .
- Data Reproducibility : Share raw NMR/MS files and docking parameters in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
